![molecular formula C17H13N3O2 B14697246 3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione CAS No. 25262-18-4](/img/structure/B14697246.png)
3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione is a heterocyclic compound that features a unique fused ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure consists of a pyrrolo[3,4-c]pyrazole core with two phenyl groups attached at the 3 and 5 positions, and two carbonyl groups at the 4 and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione can be achieved through a [3+2] cycloaddition reaction. One method involves the reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst under visible light . This method is efficient and environmentally friendly, offering good functional group tolerance and substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and scalable synthetic routes are likely to be applied. The use of photocatalysis and other environmentally benign methods would be preferred to minimize waste and energy consumption.
化学反应分析
Types of Reactions
3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl groups and other substituents can be modified through substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the phenyl rings or other positions on the core structure.
科学研究应用
3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
相似化合物的比较
Similar Compounds
3,5-Diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2′-indene]-1′,3′,4,6(3H,5H)-tetrone: This compound has a similar core structure but with different substituents, leading to distinct chemical and biological properties.
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones: These compounds share the pyrrolo[3,4-c] core but differ in their substituents and functional groups.
Uniqueness
3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione is unique due to its specific arrangement of phenyl groups and carbonyl functionalities, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and development.
属性
CAS 编号 |
25262-18-4 |
|---|---|
分子式 |
C17H13N3O2 |
分子量 |
291.30 g/mol |
IUPAC 名称 |
3,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C17H13N3O2/c21-16-13-14(11-7-3-1-4-8-11)18-19-15(13)17(22)20(16)12-9-5-2-6-10-12/h1-10,13-15H |
InChI 键 |
XAYZXMOZTUNUOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


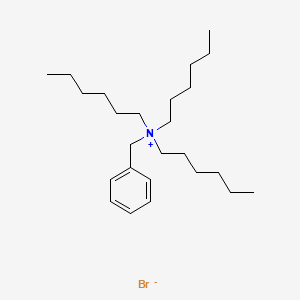
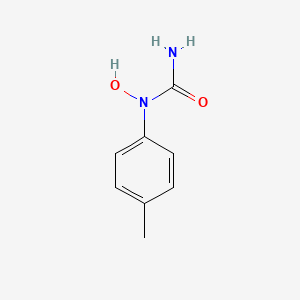
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
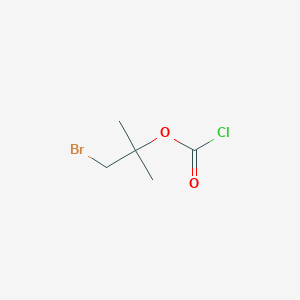

![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
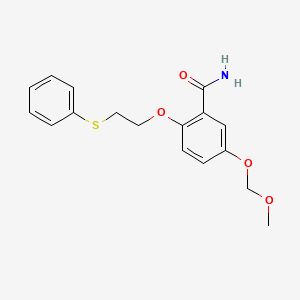


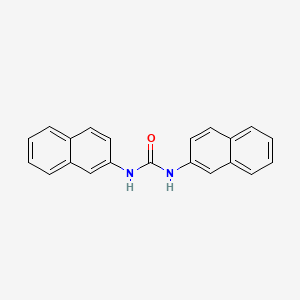

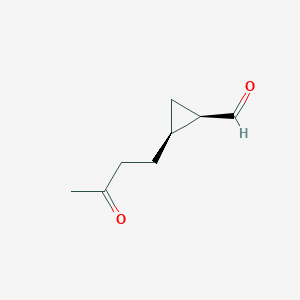
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
